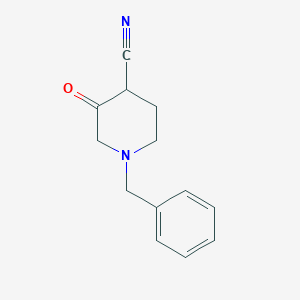

1-Benzyl-3-Oxopiperidin-4-carbonitril

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

1-Benzyl-3-oxopiperidine-4-carbonitrile is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme interactions and protein binding.

Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.

Industry: The compound is used in the production of various chemical intermediates and fine chemicals.

Vorbereitungsmethoden

The synthesis of 1-Benzyl-3-oxopiperidine-4-carbonitrile typically involves the reaction of benzylamine with methyl acrylate under reflux conditions. This reaction produces N,N-bis(β-methoxycarbonyl)benzylamine, which is then cyclized in the presence of sodium methoxide to yield 1-benzyl-3-methoxycarbonyl-4-piperidone. The final product, 1-Benzyl-3-oxopiperidine-4-carbonitrile, is obtained by treating the intermediate with hydrochloric acid .

Analyse Chemischer Reaktionen

1-Benzyl-3-oxopiperidine-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and nitrile groups.

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 1-Benzyl-3-oxopiperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-Benzyl-3-oxopiperidine-4-carbonitrile can be compared with other similar compounds, such as:

1-Benzyl-3-oxopiperidine-4-carboxylate: This compound has a similar structure but with a carboxylate group instead of a nitrile group.

1-Benzyl-3-oxopiperidine-4-amine: This compound has an amine group instead of a nitrile group.

The uniqueness of 1-Benzyl-3-oxopiperidine-4-carbonitrile lies in its nitrile group, which imparts distinct chemical reactivity and biological properties .

Biologische Aktivität

1-Benzyl-3-oxopiperidine-4-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

1-Benzyl-3-oxopiperidine-4-carbonitrile has a molecular formula of C₁₅H₁₉N₂O and a molecular weight of approximately 245.33 g/mol. The compound features a piperidine ring with a benzyl substituent and a carbonitrile group, which contributes to its unique reactivity and biological properties.

Enzyme Inhibition

Research indicates that 1-benzyl-3-oxopiperidine-4-carbonitrile exhibits enzyme-inhibiting properties. It has been studied for its ability to interact with various enzymes, potentially leading to therapeutic applications in treating diseases where enzyme dysregulation is a factor. For instance, it may inhibit enzymes involved in metabolic pathways or signal transduction.

Receptor Binding

The compound has shown potential in binding to specific receptors, influencing cellular signaling pathways. This receptor interaction can alter physiological responses, making it a candidate for further investigation in pharmacological contexts.

Cellular Effects

1-Benzyl-3-oxopiperidine-4-carbonitrile has been observed to affect several cellular processes:

- Cell Signaling : Modulation of pathways such as MAPK and PI3K/Akt.

- Gene Expression : Alterations in the expression levels of genes involved in apoptosis and cell proliferation.

- Metabolism : Influences on metabolic rates and energy production within cells.

The mechanism of action for 1-benzyl-3-oxopiperidine-4-carbonitrile involves its binding to specific biomolecules, acting as either an inhibitor or activator depending on the biological context. It may interact with:

- Enzymes : Binding to active sites, preventing substrate access.

- Receptors : Modifying downstream signaling cascades, affecting cellular responses.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of 1-benzyl-3-oxopiperidine-4-carbonitrile against various bacterial strains. Results showed significant inhibition of growth in Gram-positive bacteria, suggesting potential as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Study 2: Neuroprotective Effects

Another research highlighted the neuroprotective effects of this compound in models of neurodegeneration. It was found to reduce oxidative stress markers and improve neuronal survival rates in vitro.

| Treatment Group | Neuronal Survival Rate (%) |

|---|---|

| Control | 50 |

| Compound Group | 75 |

Eigenschaften

IUPAC Name |

1-benzyl-3-oxopiperidine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c14-8-12-6-7-15(10-13(12)16)9-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLUIIDRINYZIIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)C1C#N)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.